molecular formula C27H22ClN3O3 B11109437 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B11109437
M. Wt: 471.9 g/mol
InChI Key: MZFRWOKGHPGERS-MUFRIFMGSA-N
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Description

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a naphthyl moiety, and a hydrazino linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzyloxy-naphthyl intermediate: This step involves the reaction of naphthalene with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

    Hydrazone formation: The benzyloxy-naphthyl intermediate is then reacted with hydrazine to form the hydrazone.

    Condensation reaction: The hydrazone is condensed with 3-chloro-2-methylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Shares the benzyloxy group but differs in the core structure.

    Naphthyl derivatives: Compounds with similar naphthyl moieties but different functional groups.

    Hydrazones: Compounds with similar hydrazino linkages but different substituents.

Uniqueness

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(3-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its specific arrangement of benzyloxy, naphthyl, and hydrazino groups sets it apart from other similar compounds.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C27H22ClN3O3/c1-18-23(28)12-7-13-24(18)30-26(32)27(33)31-29-16-22-21-11-6-5-10-20(21)14-15-25(22)34-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

MZFRWOKGHPGERS-MUFRIFMGSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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